![molecular formula C18H26N6O2 B2376213 2-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 2189434-06-6](/img/structure/B2376213.png)
2-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one
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Description
2-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C18H26N6O2 and its molecular weight is 358.446. The purity is usually 95%.
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Scientific Research Applications
- Cytotoxic Activity : Researchers have synthesized and screened a library of derivatives containing this compound for their cytotoxic activity against several cancer cell lines, including BT-474, HeLa, MCF-7, NCI-H460, and HaCaT cells. Among these analogues, compound 10ec exhibited significant cytotoxicity against BT-474 breast cancer cells with an IC50 value of 0.99 ± 0.01 μM .
- Apoptosis Induction : Compound 10ec induced apoptosis in BT-474 cells, as evidenced by acridine orange/ethidium bromide (AO/EB), DAPI, and annexin V-FITC/propidium iodide staining assays. Additionally, it inhibited colony formation in BT-474 cells in a concentration-dependent manner .
- Mechanism : In silico studies suggest that compound 10ec binds to the colchicine binding site of tubulin, potentially affecting microtubule dynamics .
- Compound 10ec was evaluated for its ability to inhibit tubulin polymerization. Understanding its impact on microtubule assembly is crucial, as microtubules play essential roles in cell division and intracellular transport .
- Sulfonyl piperazine-integrated triazole conjugates, including compound 10ec, were found to possess drug-like properties. These characteristics are essential for potential drug development .
- Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine, a related compound, stabilizes Cu(I) and enhances its catalytic effect in azide-acetylene cycloaddition reactions .
Anticancer Properties
Tubulin Polymerization Inhibition
Drug-Like Properties
Catalysis Enhancement
Chemical Biology and Medicinal Chemistry
properties
IUPAC Name |
2-[[1-(oxan-3-ylmethyl)piperidin-4-yl]methyl]-6-(1,2,4-triazol-1-yl)pyridazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O2/c25-18-4-3-17(24-14-19-13-20-24)21-23(18)11-15-5-7-22(8-6-15)10-16-2-1-9-26-12-16/h3-4,13-16H,1-2,5-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBNMAYCWDUFVNJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)CN2CCC(CC2)CN3C(=O)C=CC(=N3)N4C=NC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one |
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